molecular formula C12H13ClN4OS B2774495 (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2320221-44-9

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2774495
CAS No.: 2320221-44-9
M. Wt: 296.77
InChI Key: ALZVSNIEOUBMMP-UHFFFAOYSA-N
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Description

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is known to play a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Heterocycles, including triazoles and pyrrolidines, form a large class of organic compounds with potential CNS activity. These functional groups can serve as lead molecules for the synthesis of new drugs targeting CNS disorders, highlighting their importance in drug design and pharmacological studies (Saganuwan, 2017).

Biological Significance of Pyrimidine Derivatives

Pyrimidine and triazole derivatives have been identified as significant in the development of biologically active compounds. These structures, due to their ability to form coordination and hydrogen bonds, are useful in designing optical sensors and possess a range of biological and medicinal applications, indicating their versatility in scientific research (Jindal & Kaur, 2021).

Anticorrosive Applications

Quinoline derivatives, sharing structural similarities with triazoles, are employed as effective anticorrosive materials for metals. This application is due to their high electron density and ability to form stable complexes with metallic surfaces, suggesting potential industrial applications for similar compounds (Verma, Quraishi, & Ebenso, 2020).

Drug Discovery and Pyrrolidine Scaffold

The pyrrolidine ring, a feature of the compound , is a widely utilized scaffold in medicinal chemistry for its contributions to the stereochemistry and three-dimensional profile of molecules. This structural motif is involved in the design of compounds for various therapeutic areas, demonstrating the importance of such frameworks in drug discovery (Li Petri et al., 2021).

Environmental and Ecological Considerations

Compounds with chlorine and sulfur atoms, similar to those in the chemical of interest, have been studied for their environmental and ecological impacts, particularly in the context of organic pollutants. Such studies can inform the responsible use and disposal of chemically active substances to mitigate potential adverse effects on ecosystems (Husain & Husain, 2007).

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the importance of triazole compounds in various fields, there could be significant interest in developing new synthetic methods and studying the biological activity of this compound .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to interact with a wide range of biological targets . .

Mode of Action

As a member of the 1,2,3-triazole family, it may interact with its targets through the formation of hydrogen bonds and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Other 1,2,3-triazole compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

1,2,3-triazoles are generally known for their good bioavailability and metabolic stability . They are often used in drug design to improve the pharmacokinetic properties of therapeutic agents.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-11-4-3-10(19-11)12(18)16-7-1-2-9(16)8-17-14-5-6-15-17/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZVSNIEOUBMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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